molecular formula C24H19ClN4O2S B2816089 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 902593-62-8

5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2816089
CAS No.: 902593-62-8
M. Wt: 462.95
InChI Key: FCQAODCEFGSKRD-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • 8,9-Dimethoxy groups: Enhance solubility and influence electronic properties via electron-donating effects.
  • 5-[(4-Chlorobenzyl)sulfanyl] group: The chlorophenyl moiety provides electron-withdrawing character, while the sulfanyl linker may participate in hydrogen bonding or redox reactions.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQAODCEFGSKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Quinazoline Moiety: This step involves the fusion of the triazole ring with a quinazoline ring, often using metal-catalyzed reactions or other cyclization techniques.

    Substitution Reactions:

Chemical Reactions Analysis

5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Compound Name (Reference) R5 Substituent R2 Substituent Key Features
Target Compound 4-Chlorobenzylsulfanyl Phenyl Balances electron-withdrawing (Cl) and donating (OCH3) groups.
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline 2,4-Dichlorobenzylsulfanyl Methyl Increased halogenation enhances lipophilicity and potential bioactivity.
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline 3-Methoxybenzylsulfanyl Methyl Methoxy groups at R5 improve solubility but reduce steric hindrance.
5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline Isopropyl 3-Methoxyphenyl Saturated 5,6-dihydro core reduces planarity, altering binding affinity.
5-Cyclopropyl-2-phenyl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazoline Cyclopropyl Phenyl Small cycloalkyl group minimizes steric effects while maintaining rigidity.

Physicochemical Properties

  • Solubility : Most [1,2,4]triazoloquinazolines, including the target compound, are insoluble in water but soluble in polar aprotic solvents (e.g., DMF) and alcohols due to methoxy and sulfanyl groups .
  • Melting Points : Derivatives with rigid substituents (e.g., 5-Isopropyl-2-(3-methoxyphenyl)-... in ) exhibit higher melting points (184–186°C), while flexible alkyl chains (e.g., isobutyl in ) lower melting points (129–131°C).

Pharmacological and Chemical Activity

  • Anti-inflammatory Potential: Derivatives like K 14 (3-[(diphenylamino)-methyl]-5-[2-(4-nitrophenyl)-vinyl]-...) show anti-inflammatory activity via NO2 and NH functional groups . The target compound’s 4-chlorophenyl group may similarly modulate inflammatory pathways.
  • Oxidation Sensitivity : Sulfanyl groups in compounds like 2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one can be oxidized to sulfonyl derivatives, altering reactivity and biological activity .

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at R5) enhance stability and binding to hydrophobic targets, while methoxy groups improve solubility .
  • Steric Considerations : Bulky substituents at R2 (e.g., phenyl vs. methyl) influence molecular planarity and intermolecular interactions, as seen in crystallographic studies .

Biological Activity

5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C18H18ClN3O2S
  • Molecular Weight: 373.87 g/mol

Antihypertensive Activity

Recent studies have indicated that derivatives of the triazolo[1,5-C]quinazoline scaffold possess notable antihypertensive effects. For instance, a related series demonstrated the ability to significantly lower blood pressure in animal models through mechanisms involving adrenoblocking properties .

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown that quinazoline derivatives exhibit cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values for some derivatives were reported as low as 4.4 μM, indicating potent activity .

Antimicrobial Activity

Studies on related compounds have also highlighted their antimicrobial properties. Quinazolines have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The SAR analysis of triazoloquinazolines indicates that specific substituents significantly influence biological activity. For example:

  • Chlorophenyl Group: Enhances lipophilicity and may improve membrane permeability.
  • Methoxy Groups: Contribute to increased potency by modulating electronic properties.

The presence of a sulfanyl group is also crucial for maintaining biological activity, potentially through interactions with thiol groups in biological systems .

Study 1: Antihypertensive Evaluation

In a study evaluating the antihypertensive effects of various triazoloquinazoline derivatives, researchers used the tail cuff method on rats. The results indicated that certain derivatives effectively reduced heart rate and blood pressure without significant side effects .

Study 2: Anticancer Screening

A series of quinazoline derivatives were screened against MCF-7 and HCT116 cell lines. The study found that modifications in the side chains significantly affected cytotoxicity levels, with some compounds achieving IC50 values below 5 μM .

Data Tables

Activity Cell Line/Model IC50 Value (μM) Remarks
AntihypertensiveRat modelN/ASignificant blood pressure reduction observed
AnticancerMCF-74.4High cytotoxicity
AnticancerHCT1164.4High cytotoxicity
AntimicrobialVarious bacterial strainsN/AEffective against multiple strains

Q & A

Q. What are the key synthetic routes for preparing 5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline?

The synthesis typically involves cyclization of precursors (e.g., substituted quinazoline derivatives) under acidic or basic conditions. Critical steps include:

  • Core formation : Cyclization of 2-aminobenzamide derivatives with nitriles or thioureas to form the triazoloquinazoline core .
  • Functionalization : Introducing the 4-chlorobenzylsulfanyl group via nucleophilic substitution or thiol-alkyne coupling .
  • Optimization : Use of catalysts (e.g., Pd/Cu for cross-coupling) and solvents (DMF, ethanol) to improve yield (reported up to 39.5% for analogous compounds) .

Table 1 : Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Core cyclizationPOCl₃, 110°C, 2h35–40
Sulfanyl group additionNaSH, DMF, 80°C25–30
PurificationRecrystallization (EtOH/hexane)>95% purity

Q. How is structural characterization performed for this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–8.2 ppm), and sulfanyl groups (δ ~2.5–3.5 ppm) .
  • LC-MS : Molecular ion peaks (e.g., m/z 475.5 for C₂₄H₂₁N₅O₄S analogs) confirm molecular weight .
    • X-ray crystallography : Resolves planarity of the triazoloquinazoline core and substituent orientations (r.m.s. deviation <0.05 Å) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial targets using fluorescence-based substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values reported for analogs: 5–20 µM) .
  • Antimicrobial testing : Disk diffusion or microdilution methods for bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Substituent effects :
  • Methoxy groups : Removal reduces lipophilicity and target binding (e.g., loss of π-stacking in enzyme pockets) .
  • 4-Chlorophenyl : Enhances metabolic stability compared to unsubstituted phenyl groups .
    • Table 2 : SAR Trends in Analogous Triazoloquinazolines
ModificationBiological ImpactReference
Replacement of Cl with FImproved solubility, reduced toxicity
Addition of methylsulfonylIncreased enzyme inhibition (IC₅₀ ↓)

Q. What experimental strategies resolve contradictions in reported biological data?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm specificity .
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may skew results .

Q. How can computational methods predict binding modes and toxicity?

  • Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess logP (∼3.5), CYP450 inhibition risks, and BBB permeability .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for large batches .
  • Byproduct mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio for sulfanyl group addition) to minimize side reactions .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to define storage protocols .

Methodological Notes

  • Contradictory data : Variations in enzyme inhibition (e.g., IC₅₀ discrepancies) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols across labs .
  • Advanced characterization : Use HR-MS and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in complex derivatives .

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